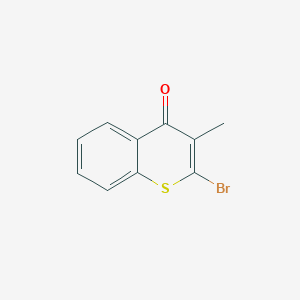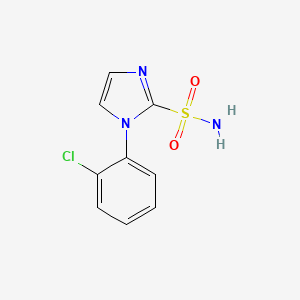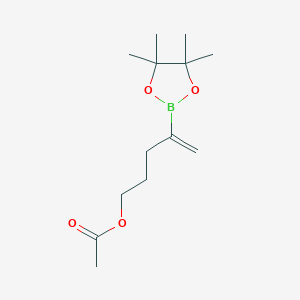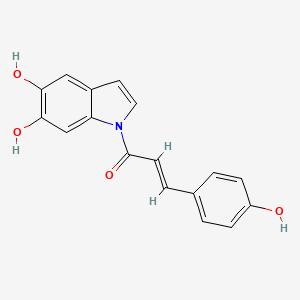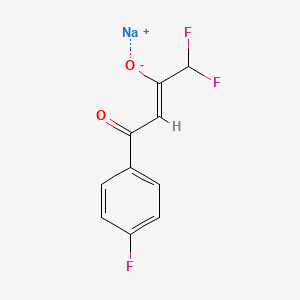
Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion paired with a complex organic anion, characterized by the presence of fluorine atoms and a conjugated enone system. The presence of fluorine atoms often imparts distinctive chemical and physical properties, making this compound of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the enone structure with the desired (Z)-configuration. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine atoms provides a sensitive and non-invasive method for studying biological systems.
Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new drugs. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
作用機序
The mechanism of action of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated enone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Sodium tetrakis(4-fluorophenyl)borate: Another fluorinated sodium salt with applications in organic synthesis and materials science.
Sodium tetraphenylborate: A related compound used in similar contexts but lacking the difluoro and enone functionalities.
Uniqueness: Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is unique due to its combination of fluorine atoms and a conjugated enone system. This structure imparts distinctive chemical reactivity and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H6F3NaO2 |
|---|---|
分子量 |
238.14 g/mol |
IUPAC名 |
sodium;(Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5-; |
InChIキー |
ZFJFDVRGIFZKKE-UYTGOYFPSA-M |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C=C(/C(F)F)\[O-])F.[Na+] |
正規SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


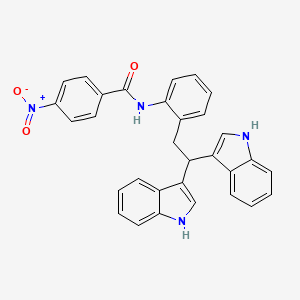
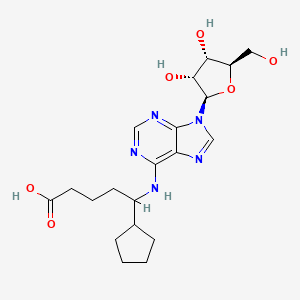
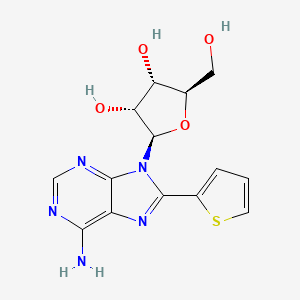
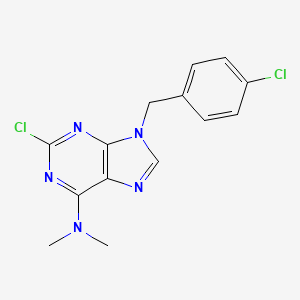
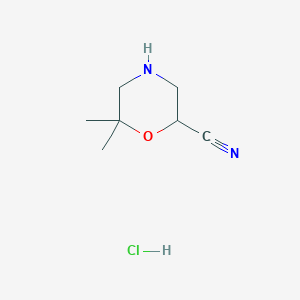
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
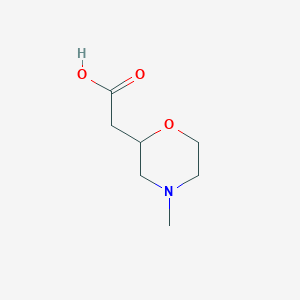
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
